molecular formula C10H13BrO B1291319 1-Bromo-4-(isopropoxymethyl)benzene CAS No. 98446-84-5

1-Bromo-4-(isopropoxymethyl)benzene

Cat. No. B1291319
M. Wt: 229.11 g/mol
InChI Key: FPONJHKBJZMGCX-UHFFFAOYSA-N
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Patent
US06184242B2

Procedure details

60% Sodium hydride in mineral oil (0.96 g, 24 mmol) was added to a solution of isopropanol (7.59 mL, 36 mmol) in dry N,N-dimethylformamide (30 mL) at 0° to 5° C. under argon atmosphere. After the mixture was stirred for about 25 minutes, 4-bromo-benzyl bromide was added and the mixture stirred at 20° C. for an additional 1 hour. The solution was partitioned between saturated ammonium chloride (50 mL) and diethyl ether (50 mL). The aqueous phase was extracted with diethyl ether (3×20 mL), and the combined organic layers were washed with water, dried (Na2SO4), and evaporated in vacuo. The crude product was filtered over silica gel to give pure 1-bromo-4-isopropoxymethylbenzene (2.33 g, 85%) as clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
7.59 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([OH:6])([CH3:5])[CH3:4].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1>CN(C)C=O>[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][O:6][CH:3]([CH3:5])[CH3:4])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.96 g
Type
reactant
Smiles
Name
Quantity
7.59 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for about 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 20° C. for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between saturated ammonium chloride (50 mL) and diethyl ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (3×20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The crude product was filtered over silica gel

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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